Home > Products > Screening Compounds P81515 > 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol -

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Catalog Number: EVT-11852997
CAS Number:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is a chiral organic molecule characterized by a pyrrolidine ring substituted with a 5-methyl-1,3,4-oxadiazole moiety. This compound is noted for its potential applications in medicinal chemistry and materials science due to its unique structural features and biological activity.

Source

The compound is cataloged under the Chemical Abstracts Service number 1931952-50-9 and has been referenced in various scientific databases and publications, highlighting its relevance in research and development contexts .

Classification

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can be classified as a heterocyclic compound due to the presence of the oxadiazole ring. It falls under the category of nitrogen-containing compounds, specifically those that are part of medicinal chemistry explorations aimed at developing new therapeutic agents .

Synthesis Analysis

Methods

The synthesis of 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This can be achieved via cyclization reactions involving amino alcohols or amino acid derivatives. The reaction conditions may vary depending on the specific precursors used.
  2. Introduction of the Oxadiazole Moiety: The 5-methyl-1,3,4-oxadiazole group is synthesized through cyclization involving hydrazides and carboxylic acid derivatives under either acidic or basic conditions.
  3. Chiral Resolution: To obtain the desired (3R,5R) enantiomer, resolution techniques such as chiral chromatography or the use of chiral auxiliaries are employed .

Technical Details

The synthesis often requires careful control of reaction conditions to ensure high yields and selectivity for the desired enantiomer. The use of solvents, temperatures, and catalysts can significantly influence the outcome.

Molecular Structure Analysis

Structure

The molecular formula for 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is C7H11N3O2C_7H_{11}N_3O_2, with a molecular weight of approximately 169.18 g/mol. The structure features a pyrrolidine ring with a hydroxyl group at the third position and a 5-methyl-1,3,4-oxadiazole substituent at the fifth position .

Data

Key structural data includes:

  • CAS Number: 1931952-50-9
  • Molecular Weight: 169.18 g/mol
  • IUPAC Name: (3R,5R)-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol
    This configuration contributes to its chirality and potential biological activity.
Chemical Reactions Analysis

Reactions

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can participate in several types of chemical reactions:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like potassium permanganate or chromium trioxide.
  2. Reduction: The oxadiazole ring can be reduced to yield corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution: The methyl group on the oxadiazole can undergo nucleophilic substitution reactions with various nucleophiles in the presence of bases .

Technical Details

These reactions are fundamental for modifying the compound's structure to enhance its biological activity or tailor it for specific applications in medicinal chemistry.

Mechanism of Action

The mechanism of action for 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol involves its interaction with biological targets such as enzymes and receptors:

  1. Enzymatic Interactions: The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.
  2. Receptor Binding: It may bind to cell surface receptors, influencing cellular signaling pathways and modulating physiological responses .
Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Appearance: Solid or liquid depending on purity and form.

Chemical Properties

Key chemical properties are:

PropertyValue
Molecular FormulaC7H11N3O2C_7H_{11}N_3O_2
Molecular Weight169.18 g/mol
SolubilitySoluble in organic solvents
StabilityStable under inert conditions

These properties are crucial for determining how the compound behaves under various conditions and its suitability for different applications.

Applications

Scientific Uses

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol has several notable applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing pharmaceutical compounds aimed at treating neurological disorders such as Alzheimer's disease and other tauopathies .
  2. Biological Studies: The compound is valuable for studying enzyme interactions and receptor binding due to its unique structural features.
  3. Materials Science: It can be incorporated into polymers and other materials to enhance properties like thermal stability and mechanical strength .
Introduction to Oxadiazole-Pyrrolidine Hybrids as Bioactive Scaffolds

Structural Significance of 1,3,4-Oxadiazole Motifs in Medicinal Chemistry

The 1,3,4-oxadiazole ring system is a five-membered heterocycle characterized by the presence of two nitrogen atoms and one oxygen atom within the ring structure. This arrangement confers distinctive electronic properties and metabolic stability, making it an exceptionally valuable bioisostere in drug design. Unlike its isomer 1,2,4-oxadiazole, the 1,3,4-oxadiazole variant exhibits significantly lower lipophilicity (log D reduced by approximately one order of magnitude), which directly enhances aqueous solubility and reduces nonspecific binding [2]. The dipole moment of 1,3,4-oxadiazole (approximately 3.5 Debye) facilitates favorable interactions with biological targets through hydrogen bonding and dipole-dipole interactions, contributing to improved binding affinity and selectivity profiles [5].

The metabolic advantages of 1,3,4-oxadiazoles are particularly noteworthy. Systematic comparisons of matched molecular pairs reveal that 1,3,4-oxadiazole derivatives consistently demonstrate superior metabolic stability compared to their 1,2,4-oxadiazole counterparts, reducing susceptibility to cytochrome P450-mediated oxidation [2] [6]. This stability, combined with reduced hERG channel affinity (a common antitarget associated with cardiotoxicity), positions 1,3,4-oxadiazoles as inherently safer scaffolds for central nervous system drug development [5]. The 5-methyl-1,3,4-oxadiazol-2-yl moiety specifically enhances these properties by providing a site for strategic substitution while maintaining favorable steric parameters.

Table 1: Comparative Properties of Oxadiazole Isomers in Drug Design

Property1,3,4-Oxadiazole1,2,4-OxadiazoleSignificance
Lipophilicity (log D)Lower by ~1 unitHigherImproved solubility and bioavailability
Metabolic StabilityHigherModerateReduced hepatic clearance
hERG InhibitionLowerModerate to highReduced cardiac toxicity risk
Dipole Moment (Debye)~3.5~2.8Enhanced target interaction potential
Synthetic VersatilityHighModerateFacilitates structural diversification

The synthetic accessibility of 1,3,4-oxadiazoles further contributes to their medicinal chemistry utility. Conventional routes involve cyclodehydration of diacylhydrazides using reagents such as phosphorus oxychloride, thionyl chloride, or phosphorous pentoxide [3] [9]. More recent advances employ triphenylphosphine/carbon tetrachloride systems or propanephosphonic anhydride (T3P®) under milder conditions, enabling efficient incorporation of sensitive functional groups such as the pyrrolidin-3-ol moiety found in 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol [10]. These methods facilitate the preparation of diverse analogues for structure-activity relationship studies, accelerating lead optimization efforts.

Rationale for Pyrrolidin-3-ol Integration in Neuromodulatory Agents

The pyrrolidin-3-ol heterocycle represents a conformationally constrained, chiral scaffold that mimics the three-dimensional geometry of endogenous neurotransmitters. The stereochemistry at the 3-position critically influences receptor recognition, with distinct enantiomers often exhibiting markedly different pharmacological profiles at GABAergic targets [1] [7]. The hydroxyl group serves as a versatile hydrogen bond donor/acceptor, facilitating specific interactions with complementary residues in the binding pockets of γ-aminobutyric acid (GABA) receptors and related neurological targets.

Molecular modeling studies suggest that the protonatable nitrogen atom (when incorporated within a receptor-appropriate pKa range) enables ionic interactions with key aspartate or glutamate residues in GABA binding sites, while the hydroxyl group can form hydrogen bonds with serine, threonine, or tyrosine residues [7]. This dual-point recognition mechanism enhances binding specificity compared to monofunctional ligands. Furthermore, the pyrrolidine ring constrains rotational freedom, reducing the entropic penalty upon binding and increasing ligand efficiency—a crucial factor for crossing the blood-brain barrier while maintaining target engagement.

The metabolic fate of pyrrolidin-3-ol derivatives also presents advantages for neurotherapeutic agents. Unlike their aromatic counterparts, saturated nitrogen heterocycles typically undergo slower Phase I oxidation, extending plasma half-life without compromising clearance mechanisms. Additionally, the hydroxyl group provides a site for Phase II conjugation (glucuronidation or sulfation), generating readily excretable metabolites that minimize the risk of accumulation-related toxicity [4] [7]. This balanced metabolism profile is particularly valuable for chronic neurological conditions requiring sustained pharmacological intervention.

Historical Development of 5-Methyl-1,3,4-oxadiazol-2-yl Derivatives

The therapeutic exploration of 5-methyl-1,3,4-oxadiazol-2-yl derivatives represents a focused trajectory within broader oxadiazole medicinal chemistry. Initial investigations in the mid-20th century established the antimicrobial potential of simple 2,5-disubstituted 1,3,4-oxadiazoles, with compounds like Furamizole demonstrating clinical utility against gram-positive pathogens [3] [9]. The discovery that gram-positive bacteria exhibit greater susceptibility to these agents due to their simpler single-layer cell wall architecture (compared to the multilayered, lipophilic membranes of gram-negative species) spurred targeted optimization efforts [3].

The strategic incorporation of the 5-methyl substituent emerged as a key advancement, balancing electronic effects with steric tolerance. Patent literature (US10377750B2) reveals that 5-methyl-1,3,4-oxadiazol-2-yl derivatives, exemplified by compounds such as N-[4-fluoro-5-[[(2S,4S)-2-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide, demonstrate potent activity against neurodegenerative pathways, specifically targeting tau protein misfolding in Alzheimer's disease models [1]. This structural motif enhances blood-brain barrier permeability while maintaining affinity for neuronal targets, addressing a critical challenge in neuropharmacology.

The evolution of synthetic methodologies has paralleled biological investigations. Early routes relied on harsh cyclodehydration conditions (concentrated sulfuric acid, polyphosphoric acid) that limited functional group compatibility [3]. Contemporary approaches employ activated esters, amidoximes, or (N-isocyanimino)triphenylphosphorane reagents under milder conditions [6] [10]. Particularly relevant to 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol is the use of triphenylphosphine/carbon tetrachloride in acetonitrile at elevated temperatures (100°C), which efficiently constructs the oxadiazole ring while preserving acid- and base-sensitive moieties like the pyrrolidin-3-ol group [10].

Research Gaps in Subtype-Selective GABAergic Ligands

Despite significant advances in GABA receptor pharmacology, the development of subtype-selective modulators remains a formidable challenge. The extraordinary diversity of GABAA receptors (resulting from combinatorial assembly of 19 subunits into predominantly pentameric structures) underpins their functional heterogeneity throughout the central nervous system [7]. Current therapeutic agents, including benzodiazepines and barbiturates, typically exhibit limited subtype selectivity, leading to dose-limiting adverse effects such as sedation, ataxia, and cognitive impairment that restrict their clinical utility.

The α5-containing GABAA receptors represent a particularly compelling target for cognitive enhancement in conditions like Alzheimer's disease, where selective inverse agonists can improve memory consolidation without inducing anxiogenic effects [1] [7]. Similarly, δ-subunit-containing receptors, predominantly located extrasynaptically, mediate tonic inhibition and represent targets for neurosteroid-inspired therapeutics with potential advantages in mood disorders and epilepsy. Existing ligands lack the requisite specificity for these individual receptor populations.

Table 2: GABA Receptor Subtypes and Therapeutic Opportunities

Receptor SubtypeLocalizationPhysiological RoleTherapeutic OpportunityCurrent Ligand Limitations
α1βγ2Synaptic, widespreadSedation, anticonvulsant effectsAnxiolysis, sleep disordersNon-selective, tolerance development
α2/α3βγ2Synaptic, limbic regionsAnxiolysis, muscle relaxationAnxiety disorders, muscle spasmsCognitive side effects
α5βγ2Hippocampus, extrasynapticMemory modulation, neuronal plasticityCognitive enhancement (Alzheimer's)Limited brain penetration
α4βδExtrasynaptic, thalamusTonic inhibition, neurosteroid sensitivityEpilepsy, mood disordersLow subtype selectivity

Hybrid architectures incorporating 5-methyl-1,3,4-oxadiazole and pyrrolidin-3-ol motifs offer a promising strategy to address these selectivity challenges. The oxadiazole moiety provides a versatile vector for introducing substituents that can probe complementary regions of GABA receptor binding pockets, while the chiral pyrrolidin-3-ol core delivers the precise spatial orientation required for subtype discrimination [1] [7]. Preliminary molecular docking analyses suggest that 5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol can adopt binding poses that simultaneously engage both the traditional GABA binding site and adjacent subunit interfaces—a dual engagement strategy that may enable unprecedented subtype selectivity.

Critical research gaps persist in understanding the metabolic fate of these hybrids, particularly regarding the potential formation of reactive intermediates during N-oxidation or ring-opening transformations [4]. Advanced analytical techniques, including high-resolution mass spectrometry and NMR-based structural elucidation of metabolites identified in biological fluids (plasma, urine), are essential to address these questions [4]. Furthermore, the functional consequences of stereochemistry at the pyrrolidin-3-ol chiral center remain largely unexplored for GABA receptor subtypes, representing a significant opportunity for structure-guided design of enantioselective ligands with refined pharmacological profiles.

Properties

Product Name

5-(5-Methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

IUPAC Name

5-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-3-ol

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C7H11N3O2/c1-4-9-10-7(12-4)6-2-5(11)3-8-6/h5-6,8,11H,2-3H2,1H3

InChI Key

ULQJTPGLKNZNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2CC(CN2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.